
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C₁₀H₇BrCl₂N₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methylquinoline, followed by amination at the 8-position. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl or styrene derivatives.
科学的研究の応用
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4,7-Dichloroquinoline
- 3-Methylquinoline
Uniqueness
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is unique due to the combination of bromine, chlorine, and methyl groups on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C10H7BrCl2N2 |
|---|---|
分子量 |
305.98 g/mol |
IUPAC名 |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChIキー |
OJSSWCBDSYWCSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
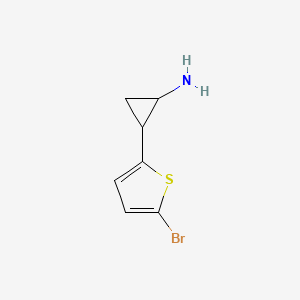
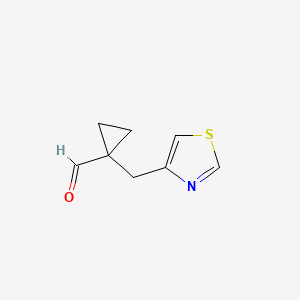
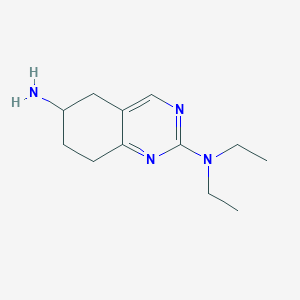
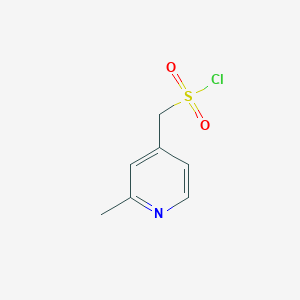
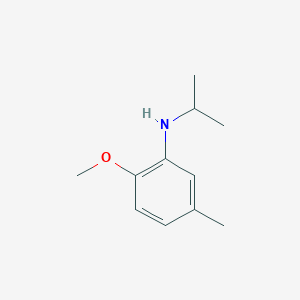
amine](/img/structure/B13252948.png)
![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)


![Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13252977.png)
![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine](/img/structure/B13252989.png)
